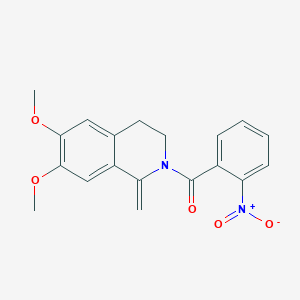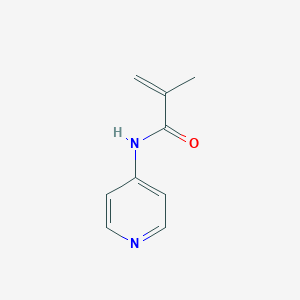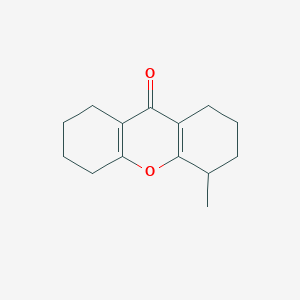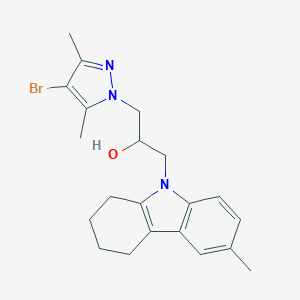![molecular formula C27H27FN4O B289227 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the field of scientific research due to its various biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to have analgesic effects by activating the opioid receptors in the central nervous system.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the modulation of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, it has been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis. Furthermore, it has been found to activate the opioid receptors in the central nervous system, which are involved in the regulation of pain.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the JNK signaling pathway. Furthermore, it has been shown to activate the opioid receptors in the central nervous system, which are involved in the regulation of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments include its various biological activities, such as anti-inflammatory, antitumor, and analgesic effects. Furthermore, it has been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Furthermore, there is a need to investigate the optimal dosing and administration of this compound to maximize its therapeutic effects while minimizing its potential toxicity.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the reaction between 4-fluoroaniline, 4-methylbenzaldehyde, and 3-methyl-4-(4-methylphenyl)-1-piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Eigenschaften
Molekularformel |
C27H27FN4O |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H27FN4O/c1-19-7-11-22(12-8-19)31-16-15-30(17-20(31)2)18-26-29-25-6-4-3-5-24(25)27(33)32(26)23-13-9-21(28)10-14-23/h3-14,20H,15-18H2,1-2H3 |
InChI-Schlüssel |
MGNHOCXYAYGZBV-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Kanonische SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
